Oxetane-3-carbonitrile
Overview
Description
Oxetane-3-carbonitrile is a chemical compound with the CAS Number: 1420800-16-3 . It has a molecular weight of 83.09 and its IUPAC name is 3-oxetanecarbonitrile . .
Molecular Structure Analysis
The InChI code for Oxetane-3-carbonitrile is 1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 .
Chemical Reactions Analysis
Oxetanes have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles . The enhancement in oxetane reactivity stems from the epoxide functional groups acting as reactive sites for the initiation of the oxetane functional groups .
Physical And Chemical Properties Analysis
Oxetane-3-carbonitrile is a liquid at room temperature . It is shipped at room temperature and stored in a freezer . The physical form can be solid or semi-solid or liquid or lump .
Scientific Research Applications
Drug Design and Synthesis
Oxetane-3-carbonitrile plays a significant role in the realm of drug design . Its incorporation into drug molecules can enhance metabolic stability due to its strained four-membered ring structure. This rigidity also allows for selective interaction with biological targets. The oxetane ring serves as a hydrogen-bond acceptor, which can be crucial for the binding affinity and selectivity of drug candidates .
Late-Stage Functionalization
The compound is utilized in late-stage functionalization of biologically active compounds. This process is valuable for modifying existing drugs to improve their properties or reduce side effects. The mild conditions required for introducing the oxetane ring make it an attractive choice for modifying complex molecules .
Synthesis of Spirocycles
Oxetane-3-carbonitrile is used in the synthesis of spirocyclic structures , which are prevalent in many natural products and pharmaceuticals. The ability to form spirocycles from reactions with cyclic alcohols, such as adamantol, opens up possibilities for creating novel compounds with unique biological activities .
Biological Activity Improvement
Researchers have applied oxetane-3-carbonitrile to improve the synthesis of steroids with significant biological activity. For instance, the methodology has been used to enhance the synthesis of an oxetane-containing steroid from testosterone in one step, showcasing its potential in streamlining the production of biologically active steroids .
Mechanism of Action
Target of Action
Oxetane-3-carbonitrile is a unique compound that has been receiving attention in drug design due to its metabolic stability, rigidity, and hydrogen-bond acceptor ability Oxetanes in general have been shown to form effective hydrogen bonds, competing as hydrogen bond acceptors with a majority of carbonyl functional groups .
Mode of Action
This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle . This process may be relevant to the mode of action of Oxetane-3-carbonitrile.
Biochemical Pathways
Oxetane-containing compounds (occs) produced by bacteria and actinomycetes have been shown to demonstrate antineoplastic, antiviral (arbovirus), and antifungal activity . These activities suggest that Oxetane-3-carbonitrile may influence similar biochemical pathways.
Pharmacokinetics
It is known that oxetanes in general exhibit metabolic stability , which could impact the bioavailability of Oxetane-3-carbonitrile.
Result of Action
Oxetanes in general have been shown to have a significant influence on the physicochemical properties of ‘drug-like’ molecules . This suggests that Oxetane-3-carbonitrile may have similar effects at the molecular and cellular level.
Action Environment
It is recommended that oxetane-3-carbonitrile be stored in a dry environment, under -20°c , suggesting that temperature and humidity may influence its stability.
Safety and Hazards
Oxetane-3-carbonitrile is classified as dangerous with hazard statements H301, H302, H311, H315, H319, H331, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
properties
IUPAC Name |
oxetane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDVPPINZKNVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856583 | |
Record name | Oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1420800-16-3 | |
Record name | 3-Oxetanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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